molecular formula C21H21ClN4OS B1663615 Ziprasidone CAS No. 146939-27-7

Ziprasidone

Cat. No. B1663615
M. Wt: 412.9 g/mol
InChI Key: MVWVFYHBGMAFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ziprasidone is an atypical antipsychotic used to manage schizophrenia, bipolar mania, and agitation in patients with schizophrenia . It is used to treat symptoms of psychotic (mental) disorders, such as schizophrenia, mania, or bipolar disorder . It works by changing some of the chemicals in the brain that cause psychotic disorders .


Synthesis Analysis

A method of synthesizing a ziprasidone composition has been described in a patent . The process involves obtaining samples of 6-chloro-1,3-dihydro-2/-/- indol-2-one batches, measuring the level of oxindole impurity in each of the samples, selecting a batch that comprises a level of oxindole of not greater than about 0.3%, and using the selected batch to synthesize the ziprasidone composition .


Molecular Structure Analysis

The molecular formula of Ziprasidone is C21H21ClN4OS . Its average mass is 412.936 Da and its monoisotopic mass is 412.112457 Da .


Chemical Reactions Analysis

The dissolution rate of Ziprasidone free base from solid oral formulations was found to be comparable or even higher than in the case of the reference formulation containing Ziprasidone hydrochloride . The flow-through cell apparatus tests revealed a large dependence of the Ziprasidone dissolution rate on the chemical properties of the dissolution media .


Physical And Chemical Properties Analysis

Ziprasidone is a Biopharmaceutics Classification System (BCS) class II compound, characterized by poor solubility and good permeability . The solubility and dissolution rate in the gastrointestinal tract are limiting factors for bioavailability of such compounds .

Scientific Research Applications

1. Treatment-Resistant Schizophrenia

  • Application Summary : Ziprasidone, in combination with Sertraline, is used for the treatment of patients with acute exacerbation schizophrenia who are resistant to treatment .
  • Methods of Application : A 24-week, randomized, controlled, double-blinded clinical research trial was conducted. 62 treatment-resistant patients with acute exacerbation schizophrenia were randomly allocated to receive a usual dose of ziprasidone (120–160 mg/d) monotherapy (Control group) and 53 treatment-resistant schizophrenia inpatients were to receive a low dose of ziprasidone (60–80 mg/d) in combination with sertraline .
  • Results : The patients in the combination group showed greater reductions in the Positive and Negative Syndrome Scale (PANSS) positive symptom, negative symptom, total score, and Hamilton Depression Rating Scale (HAMD) total score. They also had a greater increase in Personal and Social Performance Scale (PSP) total score .

2. Nasal Gel Formulation

  • Application Summary : An in-situ nasal gel of ziprasidone-β-cyclodextrin was prepared to improve the bioavailability of the drug .
  • Methods of Application : The in-situ gel was optimized using box-Behnken design. The optimized formulation was evaluated for homogeneity, viscosity, gelation temperature, mucoadhesive strength, in-vitro permeation .
  • Results : The pharmacodynamic investigation of the cyclodextrin mediated in situ nasal gel showed improvement in drug activity compared to a drug, drug-complex given by oral route indicating the nasal delivery of antipsychotic drug improves its effect .

3. Switching from Other Antipsychotics

  • Application Summary : Ziprasidone is used as an alternative treatment for patients with chronic schizophrenia or schizoaffective disorder who are not responding well to other antipsychotics like haloperidol .
  • Methods of Application : In uncontrolled switching studies of 6 and 12 weeks’ duration, patients were switched from haloperidol or intramuscular depot antipsychotics to ziprasidone .
  • Results : Switching to ziprasidone was associated with sustained symptom control in patients with chronic schizophrenia or schizoaffective disorder .

4. Nanoparticle Formulation

  • Application Summary : Ziprasidone nanoparticles have been developed for improved drug delivery in the treatment of psychotic disorders .
  • Methods of Application : The nanoparticles are prepared using various techniques and can be delivered through different routes such as parenteral, preoral, ophthalmic, and pulmonary .
  • Results : Rapid advancements have been made in the delivery of nanosuspensions, which have shown promise in improving the efficacy of ziprasidone .

5. Treatment of Major Depression

  • Application Summary : Ziprasidone is used as an adjunctive treatment for major depressive disorder .
  • Methods of Application : In clinical trials, ziprasidone was administered to patients with major depressive disorder who were not responding adequately to their ongoing treatment .
  • Results : Patients treated with ziprasidone showed significant improvements in their depressive symptoms compared to those who continued with their ongoing treatment alone .

6. Improved Bioavailability Formulations

  • Application Summary : Improved formulations of ziprasidone have been developed to enhance its bioavailability in the fasted state and reduce the food effect .
  • Methods of Application : Various solubilization technologies were used to develop these formulations, including the inclusion complex of ziprasidone mesylate and cyclodextrin, ziprasidone free base nano-suspension, and semi-ordered ziprasidone HCl in a polymer matrix .
  • Results : All formulations containing solubilized ziprasidone showed either no food effect or a reduced food effect compared to commercial capsules. Two formulations when taken in the fasted or fed state were comparable to the commercial capsules dosed in the fed state with respect to total exposure .

Safety And Hazards

Ziprasidone may cause allergic skin reactions and may cause damage to the liver through prolonged or repeated exposure . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

While Ziprasidone is indicated for schizophrenia and acute mania, its evidence base and use in clinical practice extends beyond these regulatory approvals . It appears to have a lower incidence of metabolic adverse effects compared to other medications in the same class , which could be a promising direction for future research and development.

properties

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWVFYHBGMAFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

138982-67-9 (hydrochloride monohydrate)
Record name Ziprasidone [INN:BAN]
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DSSTOX Substance ID

DTXSID4023753
Record name Ziprasidone
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Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ziprasidone
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Flash Point

-2 °C (28 °F) - closed cup
Record name Ziprasidone
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Solubility

7.18e-03 g/L
Record name Ziprasidone
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Mechanism of Action

The effects of ziprasidone are differentiated from other antispychotics based on its preference and affinity for certain receptors. Ziprasidone binds to serotonin-2A (5-HT2A) and dopamine D2 receptors in a similar fashion to other atypical antipsychotics; however, one key difference is that ziprasidone has a higher 5-HT2A/D2 receptor affinity ratio when compared to other antipsychotics such as olanzapine, quetiapine, risperidone, and aripiprazole. Ziprasidone offers enhanced modulation of mood, notable negative symptom relief, overall cognitive improvement and reduced motor dysfunction which is linked to it's potent interaction with 5-HT2C, 5-HT1D, and 5-HT1A receptors in brain tissue. Ziprasidone can bind moderately to norepinephrine and serotonin reuptake sites which may contribute to its antidepressant and anxiolytic activity. Patient's taking ziprasidone will likely experience a lower incidence of orthostatic hypotension, cognitive disturbance, sedation, weight gain, and disruption in prolactin levels since ziprasidone has a lower affinity for histamine H1, muscarinic M1, and alpha1-adrenoceptors., Ziprasidone is a benzisothiazolyl piperazine-derivative antipsychotic agent that is chemically unrelated to other currently available antipsychotic agents (eg, butyrophenones, phenothiazines) and has been referred to as an atypical or second-generation antipsychotic agent. The exact mechanism of antipsychotic action of ziprasidone has not been fully elucidated but, like that of other atypical antipsychotic agents (eg, olanzapine, risperidone), may involve antagonism of central type 2 serotonergic (5-HT2) receptors and central dopamine D2 receptors. As with other drugs that are effective in bipolar disorder, the precise mechanism of antimanic action of ziprasidone has not been fully elucidated. Antagonism of various other receptors (eg, histamine H1 receptors, alpha1-adrenergic receptors) may contribute to other therapeutic and adverse effects (eg, orthostatic hypotension, somnolence) observed with ziprasidone., Ziprasidone exhibited high in vitro binding affinity for the dopamine D2 and D3, the serotonin 5HT2A, 5HT2C, 5HT1A, 5HT1D, and alpha1-adrenergic receptors (Ki s of 4.8, 7.2, 0.4, 1.3, 3.4, 2, and 10 nM, respectively), and moderate affinity for the histamine H1 receptor (Ki=47 nM). Ziprasidone functioned as an antagonist at the D2, 5HT2A, and 5HT1D receptors, and as an agonist at the 5HT1A receptor. Ziprasidone inhibited synaptic reuptake of serotonin and norepinephrine. No appreciable affinity was exhibited for other receptor/binding sites tested, including the cholinergic muscarinic receptor (IC50 >1 uM)., Antagonism at receptors other than dopamine and 5HT2 with similar receptor affinities may explain some of the other therapeutic and side effects of ziprasidone. Ziprasidone's antagonism of histamine H1 receptors may explain the somnolence observed with this drug. Ziprasidone's antagonism of alpha1-adrenergic receptors may explain the orthostatic hypotension observed with this drug., c-Fos immunohistochemistry was performed on paraformaldehyde-fixed cryosections of rat brains obtained, initially, from animals 2, 4, or 6 hr after oral administration of 10 mg/kg ziprasidone or vehicle and, subsequently, from animals 2 hr after oral administration of 1, 3, or 10 mg/kg ziprasidone or vehicle. The density of immunoreactive nuclei was assessed in pre-determined forebrain regions. Ziprasidone induced a time-dependent increase in the density of c-Fos-positive nuclei that was maximal at 2 hr. At the 2 hr time-point, c-Fos expression was significantly (p<0.05) elevated in the shell and core of the nucleus accumbens, lateral and medial caudate putamen, and lateral septum. At 4 hr post-dose, c-Fos expression was also significantly increased in the cingulate gyrus. Ziprasidone-induced c-Fos expression was dose-dependent with significant (p<0.05) c-Fos expression observed in the nucleus accumbens (shell and core) and caudate putamen (lateral and medial) at 3 and 10 mg/kg and in the lateral septum at 10 mg/kg. Increased c-Fos expression in the nucleus accumbens and lateral septum is considered to be predictive of activity against positive symptoms, in the caudate putamen of motor side effect liability, and in the cingulate gyrus of efficacy against negative symptoms. Thus, the observed pattern of c-Fos expression induced in rat brain by ziprasidone is consistent with its reported clinical effects..., ... The mechanism of action for antipsychotics has not been fully elucidated, but the hypothermia induced by this class of medications is believed to be driven through the antagonism of the dopamine (D(1-4)) and 5-hydroxytryptamine-2 (5-HT2) receptors. It has been theorized that under normal conditions, there is a balance between dopamine acting to reduce the body temperature and 5-HT2 acting to elevate body temperature. Atypical antipsychotics, particularly ziprasidone, appear to have a higher affinity to antagonize the 5-HT2 receptor and less at the D(2) receptor, therefore creating an imbalance favoring the lowering of core body temperature. Other theories include the antagonism of alpha(1) receptors by these medications causing vasodilatation and shunting of blood to the skin causing profound heat loss. ...
Record name Ziprasidone
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Product Name

Ziprasidone

CAS RN

146939-27-7
Record name Ziprasidone
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Record name Ziprasidone [INN:BAN]
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Record name 5-{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one
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Record name 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one
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Record name ZIPRASIDONE
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Record name Ziprasidone
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Record name Ziprasidone
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Melting Point

>276°C (Ziprasidone Hydrochloride Monohydrate), > 300 °C
Record name Ziprasidone
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Record name Ziprasidone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a flask equipped with magnetic stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and ethanol (100 mL) and the suspension was stirred at 20–25° C. under nitrogen. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred for about 24 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of ethanol at 20–25° C. and transferred to a drying oven and dried in vacuo at 65–70° C. for about 24 h., then at 70–75° C. for another 24 h. This afforded 5.27 g of anhydrous ziprasidone hydrochloride. The material contained a small amount of residual ethanol, 0.7% determined by NMR. The IR and powder X-ray diffractogram matched that of the desired anhydrous product as depicted in U.S. Pat. No. 5,312,925.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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6.45 g
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Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 3-necked flask equipped with mechanical stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and 1-methyl-2-pyrrolidinone (60 mL) under nitrogen and the suspension was warmed up to 35–40° C. to dissolution. The flask was cooled to about 25° C. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred at about 25° C. for about 3 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed twice with 10 mL of isopropanol at 20–25° C. and the damp cake transferred to a flask equipped with magnetic stirrer and nitrogen inlet. Isopropanol was added (30 mL) and the suspension stirred at 20–25° C. for about 2 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of isopropanol at 20–25° C. and transferred to a drying oven and dried in vacuo at 70–75° C. for 43 h. This afforded 4.52 g of anhydrous ziprasidone hydrochloride. The material contained 3.1% and 0.26% of residual NMP and IPA, respectively as determined by NMR.
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
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0 (± 1) mol
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reactant
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6.45 g
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Reaction Step Two

Synthesis routes and methods III

Procedure details

To a flask equipped with magnetic stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and methyl isobutyl ketone (100 mL) and the suspension was stirred at 20–25° C. under nitrogen. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred for about 24 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of methyl isobutyl ketone at 20–25° C. and transferred to a drying oven and dried in vacuo at 65–70° C. for about 24 h. This afforded 5.25 g of anhydrous ziprasidone hydrochloride. The material contained 0.52% of residual methyl isobutyl ketone, as determined by NMR.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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6.45 g
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Synthesis routes and methods IV

Procedure details

In glass-lined reactor placed 21.1 Kg (96.34 mole) of 3-piperazinylbenzo[d]isothiazole; 31 kg (134.7 moles) of 6-chloro-5-(2-chloroethyl)indolin-2-one; 1.1 kg of potassium iodide; 20.0 kg (111.92 mole) of potassium carbonate and 63.2 lit of sulfolane. The contents of the flask were initially heated to 75° C. to 80° C. for 2 hrs. Then temperature was raised to 95° C. to 100° C. and stirred till completion of the reaction. After completion of the reaction 210 lit of DM water was added to the reaction mixture and stirred. The product was filtered off and washed with water and dried to obtain 29.75 kg of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one (Ziprasidone).
Quantity
21.1 kg
Type
reactant
Reaction Step One
Quantity
31 kg
Type
reactant
Reaction Step Two
Quantity
20 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.1 kg
Type
catalyst
Reaction Step Five
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Quantity
0 (± 1) mol
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Reaction Step Six

Synthesis routes and methods V

Procedure details

In a 50 ml 3 necked round bottom flask there were placed 1 gram (4.56 mmol) of 3-piperazinylbenzo[d]isothiazole; 1.25 grams (5.43 mmol) of 6-chloro-5-(2-chloroethyl)indolin-2-one; 50 mg of potassium iodide; 0.82 gram (5.94 mmol) of potassium carbonate and 3 ml of sulfolane. The contents of the flask were heated to 95° C. to 100° C. The reaction was monitored by HPLC. After completion of the reaction, 50 ml of DM water was added to the reaction mixture and stirred. The product was filtered off and washed with water and dried to obtain 1.41 grams (75%) of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one. The crude product was purified by IPA and/or THF. The product matched the spectra of a standard NMR and showed the correct retention time by HPLC with 98.0% assay. The melting point of the compound was found to be 218° C.-220° C., and was found to conform with the melting point of 218°-220° C. as disclosed in U.S. Pat. No. 5,206,366.
[Compound]
Name
3
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Three
Quantity
0.82 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Five
Quantity
50 mg
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
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Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ziprasidone
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Ziprasidone
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Ziprasidone
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Ziprasidone
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Ziprasidone

Citations

For This Compound
38,200
Citations
CF Caley, CK Cooper - Annals of Pharmacotherapy, 2002 - journals.sagepub.com
… Metabolism of ziprasidone by aldehyde oxidase produces its only metabolite with potential … to the metabolism of ziprasidone. Clinical studies support ziprasidone as efficacious for the …
Number of citations: 147 journals.sagepub.com
FR Sallee, R Kurlan, CG Goetz, H Singer… - Journal of the American …, 2000 - Elsevier
… assigned to ziprasidone or placebo for 56 days. Ziprasidone was initiated at a dose of 5 mg/day and flexibly titrated to a maximum of 40 mg/day. RESULTS: Ziprasidone was significantly …
Number of citations: 430 www.sciencedirect.com
SM Stahl, DK Shayegan - Journal of Clinical Psychiatry, 2003 - psychiatrist.com
… As with all antipsychotic agents, ziprasidone targets the key … Like other atypical antipsychotic agents, ziprasidone is a serotonin-2A (5-… Ziprasidone has moderate affinity for serotonin and …
Number of citations: 229 www.psychiatrist.com
R Davis, A Markham - CNS drugs, 1997 - Springer
▴ Ziprasidone is a novel antipsychotic drug. It has high affinity for serotonin 5-HT 2 and dopamine D 2 receptors in vitro, with an 11-fold higher affinity for 5-HT 2 than for D 2 receptors, …
Number of citations: 54 link.springer.com
…, Ziprasidone in Mania Study Group - American Journal of …, 2003 - Am Psychiatric Assoc
OBJECTIVE: The study evaluated the efficacy and tolerability of ziprasidone, compared with placebo, in the treatment of adult patients with acute bipolar mania. METHOD: Patients with …
Number of citations: 512 ajp.psychiatryonline.org
WM Greenberg, L Citrome - CNS drug reviews, 2007 - Wiley Online Library
… Efficacy and safety were established in several studies comparing ziprasidone with placebo … to either ziprasidone 40 mg/day, ziprasidone 120 mg/day, or placebo. Ziprasidone was …
Number of citations: 125 onlinelibrary.wiley.com
AW Schmidt, LA Lebel, HR Howard Jr… - European journal of …, 2001 - Elsevier
… ziprasidone is a full agonist at 5-HT 1A receptors (Seeger et al., 1995). The present study evaluates ziprasidone's … In this preparation, ziprasidone was found to exhibit 5-HT 1A receptor …
Number of citations: 391 www.sciencedirect.com
…, Ziprasidone Study Group - …, 1999 - Elsevier
In this double-blind study, patients with an acute exacerbation of schizophrenia or schizoaffective disorder were randomized to receive either ziprasidone 80 mg/day (n = 106) or 160 mg/…
Number of citations: 571 www.sciencedirect.com
P Keck Jr, A Buffenstein, J Ferguson, J Feighner… - …, 1998 - Springer
… to evaluate the efficacy and safety of ziprasidone in 139 patients with an acute exacerbation … to receive ziprasidone 40 mg/day, 120 mg/day or placebo for 28 days. Ziprasidone 120 mg/…
Number of citations: 415 link.springer.com
SG Potkin, PE Keck Jr, S Segal, K Ice… - Journal of clinical …, 2005 - journals.lww.com
… Ziprasidone was generally well tolerated in this study and … the thymoleptic effects of ziprasidone in randomized controlled … and tolerability of ziprasidone monotherapy versus placebo in …
Number of citations: 262 journals.lww.com

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